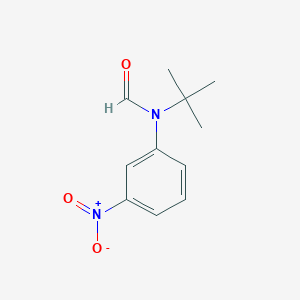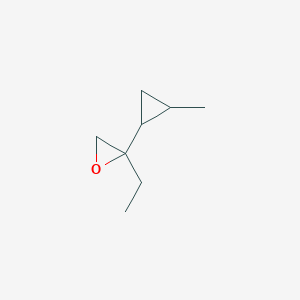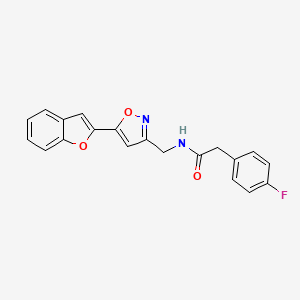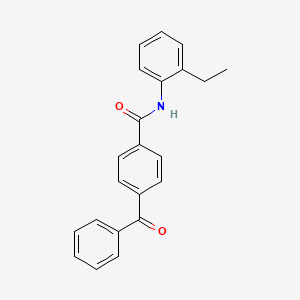
N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C10H11FN2O and a molecular weight of 194.21 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide” is 1S/C10H11FN2O/c11-8-4-3-7 (12)5-9 (8)13-10 (14)6-1-2-6/h3-6H,1-2,12H2, (H,13,14) . This code provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
“N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide” is a powder that is stored at room temperature .
Applications De Recherche Scientifique
Antimycotic and Anticancer Applications
N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide is structurally related to compounds like 5-fluorocytosine (5-FC) and 5-fluorouracil (5-FU), which are used in various medical applications, particularly as antimycotic and anticancer agents. 5-FC, a synthetic antimycotic compound, lacks intrinsic antifungal capacity but converts within fungal cells into 5-FU, subsequently inhibiting fungal RNA and DNA synthesis. It's used to treat severe systemic mycoses when combined with other drugs, although monotherapy is limited due to the frequent development of resistance. Notably, 5-FC demonstrates severe side effects such as hepatotoxicity and bone-marrow depression, which are concentration-dependent and reversible upon drug discontinuation or dose reduction (Vermes, Guchelaar & Dankert, 2000).
5-FU and its derivatives, including fluorinated pyrimidines, play a pivotal role in cancer chemotherapy, especially for solid tumors. Their cellular pharmacology and mechanism of action have been extensively studied, leading to new approaches in cancer treatment. The compounds are employed in various schedules, often combined with modulatory agents like leucovorin and methotrexate to enhance their metabolism or cytotoxic effects (Grem, 2000).
Fluorinated Pyrimidines in Precision Medicine
The review by Gmeiner (2020) discusses the contributions of fluorine chemistry to the precise use of fluorinated pyrimidines in treating cancer. The review highlights methods for 5-FU synthesis, including isotope incorporation for studying metabolism and biodistribution. It also addresses how understanding the perturbation of nucleic acid structure and dynamics by fluorinated pyrimidines has evolved, offering insights into their clinical application in the era of personalized medicine (Gmeiner, 2020).
Applications in Molecular Imaging
Fluorophores, including compounds structurally related to N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide, are explored for their potential in in vivo cancer diagnosis. Optical imaging with fluorophores allows real-time detection of cancer, but their application is limited by potential toxicity. The review by Alford et al. (2009) provides a comprehensive examination of the toxicity of various fluorophores used in molecular imaging, emphasizing the importance of safety evaluations for patient administration (Alford et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-8-4-3-7(12)5-9(8)13-10(14)6-1-2-6/h3-6H,1-2,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZKCCMFQDRQJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=CC(=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl-5-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2572652.png)




![N-(3-(methylthio)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2572660.png)
![3-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2572662.png)

![3-{[(2,6-dichlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2572665.png)
![3-[(3-Cyclopropyl-2,5-dioxoimidazolidin-1-yl)methyl]benzenesulfonyl fluoride](/img/structure/B2572667.png)
![N-benzyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2572668.png)

![[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid](/img/structure/B2572673.png)
